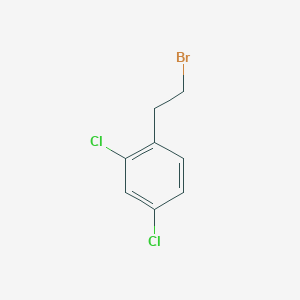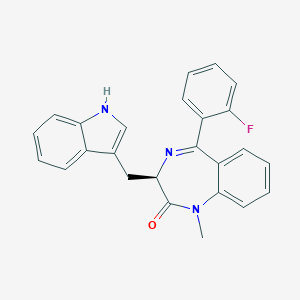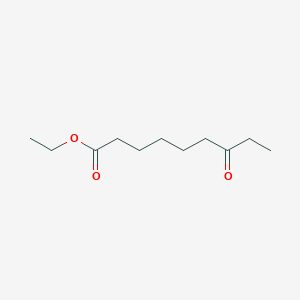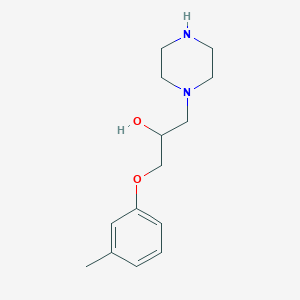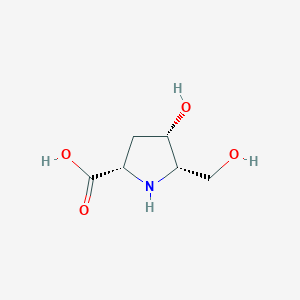
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid, also known as L-Iduronic Acid, is a naturally occurring monosaccharide and a component of the glycosaminoglycan family of carbohydrates. It is found in various biological systems, including the extracellular matrix and connective tissues. L-Iduronic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms. It can interact with various proteins and enzymes, including growth factors, cytokines, and matrix metalloproteinases. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also modulate the expression of genes involved in inflammation and cell proliferation. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can bind to extracellular matrix components, such as collagen and hyaluronan, and regulate their function.
Efectos Bioquímicos Y Fisiológicos
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have various biochemical and physiological effects. It can modulate the activity of various enzymes involved in inflammation and cell proliferation. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also inhibit the growth of cancer cells and promote wound healing and tissue regeneration. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can regulate the function of extracellular matrix components, such as collagen and hyaluronan.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be easily purified and characterized using various analytical techniques. However, the synthesis of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be time-consuming and expensive. Additionally, the biological effects of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can vary depending on the concentration and mode of administration.
Direcciones Futuras
There are several future directions for the study of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. One potential direction is the development of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its interaction with various proteins and enzymes. Furthermore, the potential role of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid in tissue engineering and regenerative medicine should be explored.
Conclusion:
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid is a naturally occurring monosaccharide with potential therapeutic applications in various diseases. It can be synthesized through various methods, including enzymatic synthesis. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms and has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and promote wound healing and tissue regeneration. The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. However, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its potential role in tissue engineering and regenerative medicine.
Métodos De Síntesis
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as uronate dehydrogenase and uronate isomerase to convert D-glucuronic acid into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. The enzymatic synthesis method is preferred due to its high yield and specificity.
Aplicaciones Científicas De Investigación
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has also been studied for its potential role in cardiovascular disorders, such as atherosclerosis and thrombosis. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have a positive effect on wound healing and tissue regeneration.
Propiedades
Número CAS |
110658-38-3 |
|---|---|
Nombre del producto |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1 |
Clave InChI |
AEWQBAFSXFXHIT-YUPRTTJUSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](N[C@@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
SMILES canónico |
C1C(C(NC1C(=O)O)CO)O |
Sinónimos |
L-Proline, 4-hydroxy-5-(hydroxymethyl)-, (2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
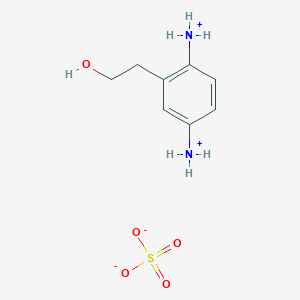
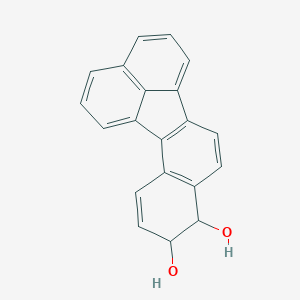
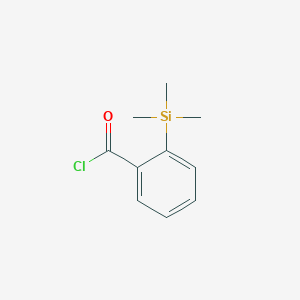

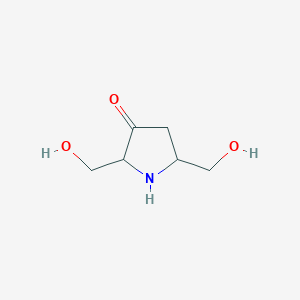

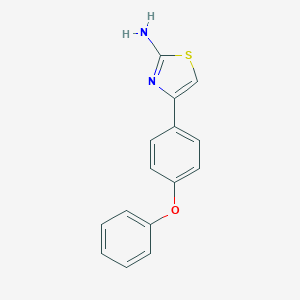
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
